methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived thiazolidinone compound characterized by a Z-configuration benzylidene substituent at the 5-position of the thiazolidinone core. The molecule features a 4-butoxy-3-methoxybenzylidene group, a methyl propanoate ester at the 3-position, and a thioxo group at the 2-position.
Properties
IUPAC Name |
methyl 3-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-5-10-25-14-7-6-13(11-15(14)23-2)12-16-18(22)20(19(26)27-16)9-8-17(21)24-3/h6-7,11-12H,4-5,8-10H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDGDGSAEJMTSN-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 4-butoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl 3-bromopropanoate under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Enzyme Modulation
Protease Inhibition
this compound has been identified as a modulator of proteolytic enzymes. Specifically, it can inhibit certain proteases involved in disease processes, indicating its potential utility in therapeutic applications targeting cancer and other protease-related conditions .
Synthetic Applications
Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including condensation and cyclization processes. This makes it valuable in the pharmaceutical industry for producing diverse chemical entities with potential biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
2.1. Substituents on the Benzylidene Group
- 4-Ethoxy vs. 4-Butoxy Groups: Compound 21d (), featuring a 4-ethoxybenzylidene group, demonstrates reduced lipophilicity compared to the target compound’s 4-butoxy substituent. Longer alkoxy chains (e.g., butoxy, pentyloxy) increase hydrophobicity, which may enhance cellular uptake but reduce aqueous solubility . Example: 3-{(5Z)-5-[3-Methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid () has a pentyloxy group, further extending lipophilicity compared to the target compound’s butoxy chain.
- Hydroxy vs. The target compound’s methoxy group balances solubility and membrane penetration .
2.2. Functional Group Variations at the 3-Position
- Methyl Ester vs. Carboxylic Acid: The methyl propanoate ester in the target compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., ). Acidic groups may enhance ionic interactions in biological systems but require prodrug strategies for optimal delivery .
- Amide Derivatives :
Compounds like 22a and 22b () feature amine-terminated chains, enabling hydrogen bonding with biological targets. The ester group in the target compound may instead prioritize passive diffusion .
2.3. Aromatic vs. Heteroaromatic Substituents
Indolylmethylene analogues () exhibit enhanced π-π stacking with aromatic residues in enzymes, whereas the target compound’s methoxy/butoxybenzylidene group may favor hydrophobic binding pockets .
Data Tables
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Biological Activity
Methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones are a class of compounds characterized by a five-membered ring containing sulfur and nitrogen. They have gained attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. The compound has been studied for its effectiveness against various microbial strains.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. A study evaluated several derivatives of thiazolidinones against Gram-positive and Gram-negative bacteria using microdilution methods. The results indicated that the compound outperformed traditional antibiotics like ampicillin and streptomycin in terms of minimum inhibitory concentration (MIC) values.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.008 | 0.020 |
| En. cloacae | 0.004 | 0.006 |
The most sensitive strain identified was Enterobacter cloacae, while E. coli showed the highest resistance .
Antifungal Properties
In addition to antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains. The MIC values ranged from 0.004 to 0.06 mg/mL, indicating good to excellent efficacy.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| T. viride | 0.004 |
| A. fumigatus | 0.060 |
The compound exhibited the strongest activity against Trichoderma viride, while Aspergillus fumigatus was the most resistant .
The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of key enzymes in bacterial metabolism. Molecular docking studies suggest that the compound interacts with MurB, an enzyme critical for peptidoglycan biosynthesis in bacteria, leading to cell wall disruption .
Structure-Activity Relationship (SAR)
The structure of thiazolidinone derivatives significantly influences their biological activity. Modifications at specific positions on the thiazolidinone ring can enhance potency against microbial strains:
- Substituents on the benzylidene moiety : The presence of electron-donating groups (like methoxy) enhances antibacterial activity.
- Alkyl chain length : Longer alkyl chains tend to improve membrane permeability, increasing overall efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives similar to this compound:
- Antibacterial Efficacy : A comparative study found that derivatives with similar structures exhibited MIC values significantly lower than conventional antibiotics against various pathogens .
- Cytotoxicity Assessments : Cytotoxicity tests using MTT assays on normal human cells indicated that while antimicrobial activity was potent, selectivity towards bacterial cells was maintained, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate?
- Methodology :
- Step 1 : Condense 4-butoxy-3-methoxybenzaldehyde with a thiazolidinone precursor (e.g., 3-alkyl-2-thioxothiazolidin-4-one) under reflux in a polar aprotic solvent (e.g., DMF or acetic acid) with sodium acetate as a base to form the Z-configured benzylidene intermediate .
- Step 2 : Introduce the methyl propanoate side chain via Mitsunobu coupling (using DIAD and triphenylphosphine in THF) or nucleophilic substitution, depending on the reactivity of the thiazolidinone nitrogen .
- Key Considerations : Monitor reaction progress via TLC and optimize Z/E selectivity by controlling reaction time and temperature .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Structural Confirmation :
- NMR : Analyze - and -NMR for diagnostic signals:
- Thioxo group ( ~190-200 ppm in -NMR).
- Z-configuration benzylidene proton ( ~7.5-8.0 ppm, ) .
- MS : Confirm molecular ion peaks via ESI-MS or MALDI-TOF .
Q. What solvent systems are effective for recrystallization and purification?
- Methodology :
- Recrystallize from DMF/ethanol (1:3 v/v) or acetic acid/methanol mixtures to remove unreacted aldehydes or side products .
- Use silica gel column chromatography with ethyl acetate/hexane gradients (30–70%) for intermediates .
Advanced Research Questions
Q. How can the Z-configuration of the benzylidene moiety be unambiguously confirmed?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. The Z-configuration is evident from the dihedral angle between the benzylidene and thiazolidinone planes (~0–10°) .
- NOESY NMR : Correlate spatial proximity between the benzylidene proton and the thiazolidinone oxygen to distinguish Z/E isomers .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, focusing on the electron-deficient thioxo and carbonyl groups.
- Molecular Docking : Screen for potential biological targets (e.g., kinases) using AutoDock Vina, leveraging the compound’s planar benzylidene moiety for π-π interactions .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Case Example : If NMR suggests a minor E-isomer but X-ray shows pure Z-configuration:
- Hypothesis : Dynamic equilibrium in solution vs. solid-state stabilization of the Z-form.
- Validation : Perform variable-temperature NMR to detect isomerization or use HPLC to separate isomers .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate in buffers (pH 4–9) and monitor degradation via UV-Vis or LC-MS.
- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) to assess benzylidene isomerization .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
